(5Z)-3-methyl-5-[(3-{3-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}-1-phenyl-1H-pyrazol-4-yl)methylidene]-2-thioxo-1,3-thiazolidin-4-one
Description
This compound belongs to the thiazolidinone class, characterized by a five-membered heterocyclic core containing sulfur and nitrogen. Its structure includes a 1,3-thiazolidin-4-one scaffold substituted with a (Z)-configured methylidene group at position 5, a 3-methyl group at position 3, and a 2-thioxo moiety. The pyrazole ring at position 5 is further substituted with a 3-(3-methylpiperidin-1-yl)sulfonylphenyl group and a phenyl group at position 1.
Properties
Molecular Formula |
C26H26N4O3S3 |
|---|---|
Molecular Weight |
538.7 g/mol |
IUPAC Name |
(5Z)-3-methyl-5-[[3-[3-(3-methylpiperidin-1-yl)sulfonylphenyl]-1-phenylpyrazol-4-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C26H26N4O3S3/c1-18-8-7-13-29(16-18)36(32,33)22-12-6-9-19(14-22)24-20(15-23-25(31)28(2)26(34)35-23)17-30(27-24)21-10-4-3-5-11-21/h3-6,9-12,14-15,17-18H,7-8,13,16H2,1-2H3/b23-15- |
InChI Key |
QNSDAMZTTPUYEY-HAHDFKILSA-N |
Isomeric SMILES |
CC1CCCN(C1)S(=O)(=O)C2=CC=CC(=C2)C3=NN(C=C3/C=C\4/C(=O)N(C(=S)S4)C)C5=CC=CC=C5 |
Canonical SMILES |
CC1CCCN(C1)S(=O)(=O)C2=CC=CC(=C2)C3=NN(C=C3C=C4C(=O)N(C(=S)S4)C)C5=CC=CC=C5 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-3-methyl-5-[(3-{3-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}-1-phenyl-1H-pyrazol-4-yl)methylidene]-2-thioxo-1,3-thiazolidin-4-one typically involves multi-step organic reactions. The process begins with the preparation of the thiazolidinone ring, followed by the introduction of the pyrazole ring and the sulfonyl group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This might involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
(5Z)-3-methyl-5-[(3-{3-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}-1-phenyl-1H-pyrazol-4-yl)methylidene]-2-thioxo-1,3-thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonyl group or the thiazolidinone ring.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the pyrazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice play a significant role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new functional groups into the molecule.
Scientific Research Applications
Anticancer Activity
Thiazolidinone derivatives have garnered significant attention for their potential anticancer properties. Recent studies indicate that (5Z)-3-methyl-5-[(3-{3-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}-1-phenyl-1H-pyrazol-4-yl)methylidene]-2-thioxo-1,3-thiazolidin-4-one exhibits potent cytotoxicity against various cancer cell lines.
Key Findings:
- Cytotoxic Activity: The compound has shown significant inhibitory effects on cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer), with IC50 values indicating high potency (e.g., IC50 = 0.24 µM against HepG2) .
- Mechanism of Action: The compound may act through inhibition of specific kinases involved in cancer progression, similar to other thiazolidinone derivatives which target multi-tyrosine kinases .
Antibacterial Properties
The antibacterial activity of thiazolidinones has been well-documented. Compounds within this class have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria.
Research Highlights:
- Inhibition Studies: The synthesized thiazolidinone compounds have shown promising antibacterial activity against Escherichia coli and Staphylococcus aureus, with some derivatives achieving inhibition percentages comparable to standard antibiotics like Ampicillin .
Anti-inflammatory Effects
Thiazolidinones are also being investigated for their anti-inflammatory properties. The structural features of (5Z)-3-methyl-5-[...] suggest potential mechanisms for modulating inflammatory pathways.
Evidence:
- Cytokine Modulation: Studies have indicated that thiazolidinone derivatives can reduce the production of pro-inflammatory cytokines, thus highlighting their therapeutic potential in inflammatory diseases .
Neuroprotective Potential
Emerging research suggests that compounds like (5Z)-3-methyl-5-[...] may exhibit neuroprotective effects, making them candidates for treating neurodegenerative disorders.
Preliminary Findings:
- Neuronal Cell Protection: In vitro studies have indicated that these compounds can protect neuronal cells from oxidative stress-induced damage, which is a hallmark of conditions such as Alzheimer's disease .
Structure–Activity Relationship (SAR)
Understanding the structure–activity relationship of thiazolidinone derivatives is crucial for optimizing their pharmacological profiles.
Research Insights:
Mechanism of Action
The mechanism of action of (5Z)-3-methyl-5-[(3-{3-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}-1-phenyl-1H-pyrazol-4-yl)methylidene]-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural homology with several thiazolidinone derivatives reported in recent literature. Below is a detailed comparison based on substituent variations and inferred pharmacological implications:
Core Scaffold Modifications
- (5Z)-5-[(1,3-Diphenyl-1H-pyrazol-4-yl)methylene]-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one Key Differences: Lacks the sulfonyl-piperidine group; instead, the pyrazole is substituted with a diphenyl group, and the thiazolidinone core has a 3-phenethyl substituent. The absence of the sulfonyl-piperidine moiety suggests diminished hydrogen-bonding capacity compared to the target compound .
(5Z)-3-(3-Hydroxyphenyl)-5-(2-pyridinylmethylene)-2-thioxo-1,3-thiazolidin-4-one
- Key Differences : Replaces the pyrazole with a pyridine ring and substitutes position 3 with a 3-hydroxyphenyl group.
- Implications : The hydroxyl group introduces polarity, improving solubility but possibly limiting blood-brain barrier penetration. The pyridine ring may alter binding affinity in target proteins due to its distinct electronic profile .
Substituent Variations on the Pyrazole Ring
- (5Z)-5-{[3-(3,4-Dimethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one Key Differences: Incorporates a 3,4-dimethoxyphenyl group on the pyrazole and retains the phenethyl substituent. However, the bulky substituents may sterically hinder binding .
(Z)-5-((3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)-2-(piperidin-1-yl)thiazol-4(5H)-one
- Key Differences : Substitutes the sulfonyl-piperidine group with a simpler piperidin-1-yl group and adds a 4-methoxyphenyl to the pyrazole.
- Implications : The methoxy group may improve solubility, while the piperidine substitution (without sulfonyl) reduces steric bulk, possibly enhancing target engagement kinetics .
Alkyl Chain Modifications
- (5Z)-3-Hexyl-5-{[3-(2-methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one Key Differences: Features a hexyl chain at position 3 and a 2-methyl-4-propoxyphenyl group on the pyrazole. Implications: The hexyl chain significantly increases lipophilicity, which may prolong half-life but reduce solubility.
Biological Activity
The compound (5Z)-3-methyl-5-[(3-{3-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}-1-phenyl-1H-pyrazol-4-yl)methylidene]-2-thioxo-1,3-thiazolidin-4-one is a derivative of thiazolidinone, a class of compounds known for their diverse biological activities. This article reviews the biological activity of this specific compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.
Overview of Thiazolidinone Derivatives
Thiazolidinones are recognized for their pharmacological versatility. They have been studied extensively for their antioxidant , anticancer , anti-inflammatory , antidiabetic , and antimicrobial properties. The structural modifications in thiazolidinones significantly influence their biological activities, making them valuable in medicinal chemistry .
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiazolidinone derivatives. The compound has shown promising results in inhibiting cancer cell proliferation. For instance:
- Mechanism of Action : The compound induces apoptosis in cancer cells through the activation of caspases and modulation of the Bcl-2 family proteins, leading to mitochondrial dysfunction .
- Case Studies : In vitro studies demonstrated that this compound significantly reduces the viability of various cancer cell lines, including breast and colon cancer cells, with IC50 values in the low micromolar range .
Antidiabetic Properties
Thiazolidinones are also known for their role as agonists of peroxisome proliferator-activated receptors (PPARs), particularly PPARγ, which is crucial in glucose metabolism and insulin sensitivity.
- Research Findings : The compound has been shown to enhance insulin sensitivity and reduce blood glucose levels in diabetic animal models. It activates PPARγ pathways, promoting glucose uptake in muscle and adipose tissues .
Antimicrobial Activity
The antimicrobial properties of thiazolidinone derivatives have been well-documented.
- Efficacy Against Pathogens : The compound exhibits significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. Studies indicate an MIC (Minimum Inhibitory Concentration) ranging from 15 to 30 µg/mL .
Structure-Activity Relationship (SAR)
Understanding the SAR is vital for optimizing the biological activity of thiazolidinone derivatives. Modifications at specific positions on the thiazolidinone ring can enhance potency and selectivity.
| Position | Modification | Effect |
|---|---|---|
| 2 | Alkyl group | Increases lipophilicity and cellular uptake |
| 3 | Aromatic ring | Enhances binding affinity to target proteins |
| 5 | Sulfonamide | Improves solubility and bioavailability |
Q & A
Q. What are the established synthetic routes for this compound, and what key intermediates are involved?
The synthesis typically involves multi-step processes starting with core templates like 1,5-diarylpyrazole or thiazolidinone derivatives. For example:
- Step 1 : Condensation of substituted pyrazole precursors with sulfonylphenyl groups, often using copper sulfate and sodium ascorbate in THF/water under reflux (50–80°C, 16–24 hours) .
- Step 2 : Formation of the thioxothiazolidinone core via cyclization of S-amino acids with phenylisothiocyanate in Et3N/DMF-H2O .
- Critical intermediates : 3-{3-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}-1-phenyl-1H-pyrazole-4-carbaldehyde and 3-methyl-2-thioxothiazolidin-4-one derivatives .
Q. What spectroscopic and analytical methods are used to confirm structural identity?
- NMR (1H/13C) : Assigns proton environments (e.g., Z/E isomerism in the methylidene group) and carbon backbone .
- IR Spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹, C=S at ~1250 cm⁻¹) .
- Mass Spectrometry (HRMS) : Confirms molecular weight and fragmentation patterns .
- X-ray Crystallography : Resolves stereochemistry, as demonstrated for structurally related pyrazole-triazole hybrids .
Advanced Research Questions
Q. How can reaction conditions be systematically optimized to improve yield and purity?
- Design of Experiments (DoE) : Use statistical models to test variables like temperature (40–80°C), catalyst loading (e.g., CuSO4·5H2O at 5–20 mol%), and solvent ratios (THF:H2O from 1:1 to 4:1). For example, highlights DoE for similar flow-chemistry syntheses .
- Workup Optimization : Column chromatography (silica gel, eluent: EtOAc/hexane) or recrystallization (DMF/MeOH) enhances purity .
Q. How do researchers resolve contradictions between spectroscopic data and expected structures?
- Case Study : If NMR suggests unexpected tautomerism (e.g., thioxo vs. thione forms), cross-validate with X-ray crystallography .
- Dynamic NMR Experiments : Probe temperature-dependent conformational changes (e.g., hindered rotation in the methylidene group) .
- Computational Validation : Compare experimental IR/NMR with DFT-calculated spectra .
Q. What computational strategies predict biological activity or target interactions?
- Molecular Docking : Screen against enzymes like 14-α-demethylase lanosterol (PDB: 3LD6) to assess antifungal potential. demonstrates this for triazole-thiadiazole hybrids .
- ADMET Modeling : Predict pharmacokinetic properties (e.g., logP, BBB permeability) using tools like SwissADME or Schrödinger Suite.
Data Contradiction Analysis
Q. How to address discrepancies in synthetic yields reported across studies?
- Root Causes : Variability in moisture-sensitive steps (e.g., sulfonyl chloride intermediates) or catalyst deactivation .
- Mitigation : Use inert atmosphere (N2/Ar) for sulfonation steps and fresh catalyst batches .
Q. Why might biological assay results vary for structurally similar analogs?
- Stereoelectronic Effects : Minor substituent changes (e.g., methyl vs. methoxy groups) alter binding affinity.
- Solubility Differences : LogP variations impact membrane permeability; use DMSO stock solutions with <1% v/v to avoid cytotoxicity .
Methodological Best Practices
Handling Moisture-Sensitive Intermediates
- Example : 3-methylpiperidin-1-sulfonyl chloride intermediates degrade rapidly; store under anhydrous conditions (activated molecular sieves) and use freshly distilled THF .
Scalability Challenges in Multi-Step Syntheses
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
